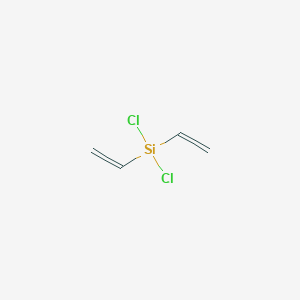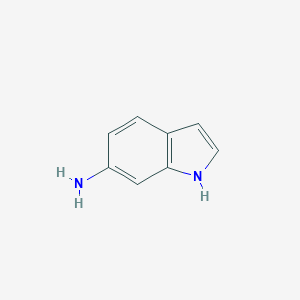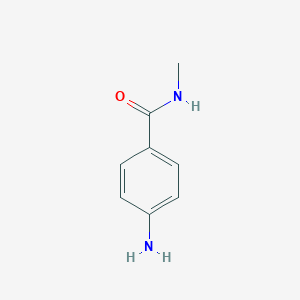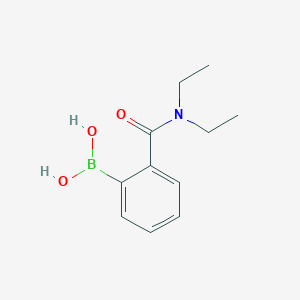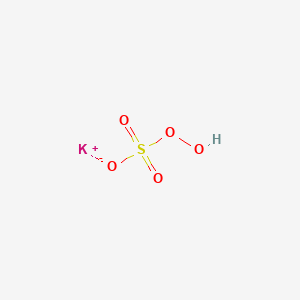
Monopotassium peroxymonosulfate
Vue d'ensemble
Description
Monopotassium peroxymonosulfate, also known as the potassium salt of peroxymonosulfuric acid, is widely used as an oxidizing agent . It is usually available as the triple salt 2KHSO5·KHSO4·K2SO4, known as Oxone .
Synthesis Analysis
Peroxymonosulfate can be activated using a highly efficient and stable ZnFe2O4 catalyst for tetracycline degradation . A ZnFe2O4 catalyst was prepared by doping zinc into iron-based materials, which increased the redox cycle, while PMS was active and facilitated the production of free radicals .Molecular Structure Analysis
The molecular formula of Monopotassium peroxymonosulfate is HKO5S . The molecular weight is 152.17 g/mol . The InChIKey is OKBMCNHOEMXPTM-UHFFFAOYSA-M .Chemical Reactions Analysis
Peroxymonosulfate undergoes a chain reaction in water, continuously generating new ecological oxygen and oxidation of free hydroxyl groups . This can change the permeability of cell membranes and rupture them, achieving the purpose of killing bacteria, fungi, protozoa, and viruses .Physical And Chemical Properties Analysis
Monopotassium peroxymonosulfate has a molecular weight of 152.17 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 151.91817579 g/mol .Applications De Recherche Scientifique
Degradation of Organic Pollutants
- Scientific Field : Environmental Chemistry
- Application Summary : Peroxymonosulfate is used in advanced oxidation processes (AOPs) for the degradation of recalcitrant organic contaminants . It’s particularly effective for refractory organic pollutants’ degradation in aqueous phase .
- Methods of Application : In one study, α-MnO2 with nanowire morphology was fabricated via a one-step hydrothermal method and successfully activated peroxymonosulfate for Rhodamine B (RhB) degradation . Factors such as the hydrothermal parameter, peroxymonosulfate concentration, α-MnO2 dosage, RhB concentration, initial pH, and anions were systematically investigated .
- Results : The study found that α-MnO2 could effectively activate peroxymonosulfate to degrade RhB and has good repeatability . The catalytic RhB degradation reaction was accelerated by increasing the catalyst dosage and the peroxymonosulfate concentration .
Generation of Singlet Oxygen
- Scientific Field : Environmental Chemistry
- Application Summary : Peroxymonosulfate activation has been found to generate singlet oxygen, which has been reported to be involved in advanced oxidation processes .
- Methods of Application : Various activation strategies/techniques, including homogeneous and heterogeneous systems, are used for the production of singlet oxygen by activating peroxymonosulfate .
- Results : Singlet oxygen has shown promising features such as high degradation selectivity and anti-interference capability .
Oxidizing Agent in Pools and Spas
- Scientific Field : Industrial Chemistry
- Application Summary : Monopotassium peroxymonosulfate is widely used as an oxidizing agent in pools and spas, usually referred to as monopersulfate or "MPS" .
- Methods of Application : It is added to the water in pools and spas to oxidize organic contaminants .
- Results : The use of MPS helps in maintaining the cleanliness and safety of the water in pools and spas .
Organic Chemistry
- Scientific Field : Organic Chemistry
- Application Summary : Monopotassium peroxymonosulfate, also known as Oxone, is a versatile oxidant in organic synthesis . It has been used for the oxidation of aldehydes to carboxylic acids and esters .
- Methods of Application : In one study, Oxone was used as the sole oxidant for the oxidation of aldehydes to carboxylic acids and esters .
- Results : The study found that Oxone could be used as a highly efficient, mild, and simple protocol for the oxidation of aldehydes .
Cleaning Agent
- Scientific Field : Industrial Chemistry
- Application Summary : Monopotassium peroxymonosulfate, also known as Oxone, is used widely for cleaning . It whitens dentures , oxidizes organic contaminants in swimming pools , and cleans chips for the manufacture of microelectronics .
- Methods of Application : Oxone is added to the items or areas that need to be cleaned .
- Results : The use of Oxone helps in maintaining cleanliness and safety .
Oxidation of Aldehydes
- Scientific Field : Organic Chemistry
- Application Summary : Oxone is a versatile oxidant in organic synthesis . It oxidizes aldehydes to carboxylic acids; in the presence of alcoholic solvents, the esters may be obtained .
- Methods of Application : In one study, Oxone was used as the sole oxidant for the oxidation of aldehydes to carboxylic acids and esters .
- Results : The study found that Oxone could be used as a highly efficient, mild, and simple protocol for the oxidation of aldehydes .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
potassium;hydroxy sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBMCNHOEMXPTM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OOS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HKO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034840 | |
| Record name | Potassium peroxymonosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monopotassium peroxymonosulfate | |
CAS RN |
10058-23-8 | |
| Record name | Potassium peroxymonosulfuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxymonosulfuric acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium peroxymonosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydrogenperoxomonosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPOTASSIUM PEROXYMONOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040ZB27861 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
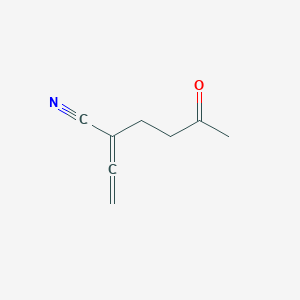
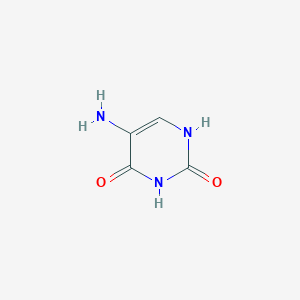
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)
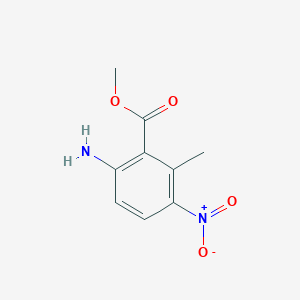
![[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate](/img/structure/B160962.png)
